FG 488 BAPTA-1, AM

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FG 488 BAPTA-1, AM is a visible light-excitable intracellular calcium indicator that is cell-permeant and loads into living cells. This high-affinity calcium indicator is available in a water-soluble, salt form. It is widely used in calcium signaling investigations, including measuring intracellular calcium, following calcium influx and release, and multiphoton excitation imaging of calcium in living tissues .

科学的研究の応用

FG 488 BAPTA-1, AM has a wide range of scientific research applications:

Chemistry: Used as a fluorescent indicator for calcium ions in various chemical assays.

Biology: Employed in cellular and molecular biology to study calcium signaling pathways, intracellular calcium dynamics, and calcium-dependent processes.

Medicine: Utilized in medical research to investigate calcium-related diseases and disorders, as well as in drug discovery and development.

Industry: Applied in the development of diagnostic tools and assays for calcium detection

作用機序

Target of Action

FG 488 BAPTA-1, AM is a cell-permeable, fluorescently labeled Ca2+ indicator . Its primary target is the calcium ions (Ca2+) present in the cell . Calcium ions play a crucial role in various cellular processes, including signal transduction, muscle contraction, and neurotransmitter release.

Mode of Action

This compound works by binding to calcium ions in the cell . Upon binding to Ca2+, the fluorescent intensity of the compound increases . This allows the compound to be used as a probe to detect the presence and concentration of calcium ions in the cell .

Biochemical Pathways

The compound is involved in calcium signaling pathways . By binding to calcium ions, it can help track the influx and release of Ca2+ in the cell . This is particularly useful in studies involving signal transduction, as calcium ions often act as second messengers in these pathways .

Pharmacokinetics

This compound is cell-permeant, meaning it can cross cell membranes and enter cells . Once inside the cell, it binds to calcium ions, resulting in an increase in its fluorescence intensity . The compound’s fluorescence signal can be measured using techniques such as fluorescence microscopy, fluorescence microplate assays, or flow cytometry .

Result of Action

The binding of this compound to calcium ions results in an increase in the compound’s fluorescence intensity . This change in fluorescence can be detected and measured, providing a means to track the presence and concentration of calcium ions in the cell .

Action Environment

The action of this compound is influenced by the cellular environment . Factors such as the presence of other ions, the pH of the environment, and the temperature can affect the compound’s ability to bind to calcium ions and its fluorescence intensity .

生化学分析

Biochemical Properties

FG 488 BAPTA-1, AM plays a significant role in biochemical reactions by binding to Ca2+ ions, which results in an increase in fluorescence intensity . This property allows it to interact with various enzymes, proteins, and other biomolecules that are sensitive to Ca2+ levels. The nature of these interactions is primarily through the binding of this compound to Ca2+ ions, which can influence the activity of these biomolecules .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by allowing the measurement and tracking of intracellular Ca2+ . This can impact cell signaling pathways, gene expression, and cellular metabolism, as many of these processes are regulated by Ca2+ levels .

Molecular Mechanism

The mechanism of action of this compound is primarily through its binding interactions with Ca2+ ions. Upon binding to Ca2+, the fluorescent intensity of this compound increases approximately 14-fold from resting intensity . This allows it to exert its effects at the molecular level, including potential changes in gene expression and enzyme activity that are influenced by Ca2+ levels .

Metabolic Pathways

This compound is involved in the calcium signaling pathway, interacting with enzymes or cofactors sensitive to Ca2+ levels

Transport and Distribution

This compound is transported and distributed within cells and tissues due to its cell-permeable nature

Subcellular Localization

Given its role as a Ca2+ indicator, it is likely to be found wherever Ca2+ ions are present within the cell .

準備方法

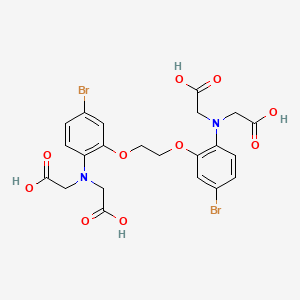

The synthesis of FG 488 BAPTA-1, AM involves the conjugation of a green fluorescent probe (Oregon Green 488) to a cell-permeable calcium chelator (BAPTA AM). The preparation typically involves reacting a water-soluble amino dextran with the succinimidyl ester derivative of the appropriate dye . Industrial production methods are similar, focusing on ensuring high purity and consistency of the final product.

化学反応の分析

FG 488 BAPTA-1, AM undergoes several types of chemical reactions, primarily involving its interaction with calcium ions. Upon binding calcium ions, the fluorescence intensity of the compound increases approximately 14-fold . Common reagents used in these reactions include calcium chloride and other calcium salts. The major product formed from these reactions is the calcium-bound fluorescent complex.

類似化合物との比較

FG 488 BAPTA-1, AM is similar to other green fluorescent calcium indicators such as Fluo-3, Fluo-4, and Calcium Green-1. it is unique in its spectral characteristics, with excitation and emission maxima at 494 nm and 523 nm, respectively. This shift in fluorescence absorption and excitation maxima makes it particularly useful in certain experimental setups . Other similar compounds include:

- Fluo-3

- Fluo-4

- Calcium Green-1

- Cal-520

- Calbryte-520

This compound stands out due to its high fluorescence intensity upon calcium binding and its suitability for use with common laser-based instruments.

特性

CAS番号 |

244167-57-5 |

|---|---|

分子式 |

C59H53F2N3O26 |

分子量 |

1258.07 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

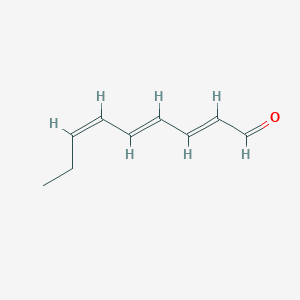

![methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B1147784.png)